2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound features a cyclopentene moiety attached to the benzimidazole structure, potentially influencing its chemical properties and biological activities. Benzimidazoles are known for their diverse applications in medicinal chemistry, particularly as pharmaceuticals due to their ability to interact with various biological targets.
Benzimidazoles, including 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole, are classified as heterocyclic compounds. They are synthesized from 1,2-phenylenediamine and various aldehydes or ketones through condensation reactions. The presence of the cyclopentene group adds unique steric and electronic characteristics that may enhance the compound's reactivity and biological activity.
The synthesis of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can involve several approaches, primarily focusing on the condensation reaction between 1,2-phenylenediamine and an appropriate aldehyde or cyclopentene derivative.
Technical Details:
The efficiency of these reactions can be enhanced by employing nanocatalysts or polymer-supported catalysts, which have shown to improve yields and reduce reaction times significantly .
The molecular structure of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole consists of:
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can participate in several chemical reactions typical of benzimidazole derivatives:
Technical Details:
These reactions allow for further functionalization of the compound, enabling the synthesis of more complex derivatives.
The mechanism by which 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole exerts its effects is not fully elucidated but can be inferred from general knowledge about benzimidazoles:
Data from studies suggest that modifications to the benzimidazole structure can significantly impact its biological efficacy .
Relevant data include melting points and boiling points that would depend on specific derivatives synthesized.
The applications of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole span various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The benzimidazole nucleus represents a privileged heterocyclic system comprising fused benzene and imidazole rings (IUPAC name: 1H-1,3-benzimidazole). This bicyclic framework exhibits distinct electronic properties, characterized by a delocalized 10-π electron system that confers aromatic character across both rings. The nitrogen atoms at positions 1 and 3 possess different electronic environments: N1 (pyrrole-like nitrogen) is weakly basic (pKa ≈ 5.3) and proton-donating, while N3 (pyridine-like nitrogen) is more basic (pKa ≈ 12.8) and proton-accepting. This amphoteric character enables diverse reaction pathways and binding interactions with biological targets or metal surfaces [2] [5].
The molecular planarity of the unsubstituted benzimidazole core facilitates π-stacking interactions with biomolecular aromatic systems, while its structural resemblance to purine bases (e.g., adenine) allows for biomimetic interactions with nucleic acids and nucleotide-binding enzymes. The electron-rich nature of the imidazole ring creates multiple sites for electrophilic attack, predominantly at carbon positions 5 and 6, whereas deprotonation at N1 enables nucleophilic reactions at the C2 position. This versatile reactivity profile provides synthetic flexibility for generating diverse derivatives, including the title compound 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole (CID: 45078087) [1] [5] [9].
Table 1: Fundamental Chemical Identity of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄N₂ | PubChem CID:45078087 [1] |
Molecular Weight | 198.27 g/mol | Calculated |
Canonical SMILES | C1CC(=CC1)CC2=NC3=CC=CC=C3N2 | PubChem CID:45078087 [1] |
CAS Registry Number | Not formally assigned | N/A |
Related Cyclopentenylamine | (1S)-Cyclopent-2-en-1-amine·HCl (CAS# 134524-22-4) | Chemsrc [10] |
Benzimidazole derivatives occupy a prominent position in medicinal chemistry due to their remarkably broad pharmacological profile. Clinically significant drugs incorporating this scaffold include antiparasitics (albendazole), antivirals (enviradine), antihypertensives (candesartan), and anticancer agents (abemaciclib, bendamustine). This therapeutic versatility stems from the scaffold's ability to engage diverse biological targets through hydrogen bonding, π-stacking, hydrophobic interactions, and coordination bonding [2] [5] [9].
The pharmacological profile of substituted benzimidazoles includes:
Table 2: Clinically Relevant Benzimidazole-Based Drugs and Their Therapeutic Targets
Drug Name | Therapeutic Category | Primary Molecular Target | Structural Features |
---|---|---|---|
Abemaciclib | Anticancer (Breast) | CDK4/6 Kinase | 2-(Chlorophenyl)benzimidazole derivative |
Bendamustine | Anticancer (CLL, NHL) | DNA Alkylator | Bis-chloroethylamino-benzimidazole |
Veliparib | Anticancer (PARPi) | Poly(ADP-ribose) Polymerase | 2-Aryl-benzimidazole-4-carboxamide |
Omeprazole | Antiulcer | H⁺/K⁺ ATPase Proton Pump | Pyridinylmethylsulfinyl benzimidazole |
Albendazole | Anthelmintic | β-Tubulin Polymerization Inhibitor | Methylcarbamate-benzimidazole |
Beyond medicinal chemistry, benzimidazole derivatives demonstrate significant utility in materials science, particularly as corrosion inhibitors for industrial metals. Their effectiveness stems from the heteroatom-rich structure (N, π-electrons) facilitating strong adsorption onto metallic surfaces. Recent studies demonstrate that specifically designed benzimidazole derivatives (e.g., IMD1: 1-(Cyclopent-1-en-1-yl)-3-(prop-2-yn-1-yl)-1H-benzimidazol-2(3H)-one) achieve >90% inhibition efficiency for mild steel in 1M HCl solutions at minimal concentrations (10⁻³ M). The inhibition mechanism involves formation of coordinate covalent bonds between the benzimidazole nitrogen atoms and iron atoms on the metal surface, supplemented by π-electron interactions with the cyclopentenyl moiety. This creates a hydrophobic barrier that impedes acid access to the metal substrate [3].
Electrochemical analyses (EIS, potentiodynamic polarization) confirm these compounds function predominantly as mixed-type inhibitors, reducing both anodic dissolution and cathodic hydrogen evolution. Their adsorption follows the Langmuir isotherm model, indicating monolayer formation. Computational modeling via DFT and molecular dynamics simulations correlates inhibition efficiency with quantum chemical parameters (e.g., high EHOMO values ≈ -5.25 eV, low ELUMO ≈ -1.78 eV, and dipole moment ≈ 4.85 Debye) that favor electron donation to metal d-orbitals [3].
The cyclopentenylmethyl substituent at the C2 position of benzimidazole represents a strategically significant modification conferring distinct physicochemical and bioactive properties. This five-membered unsaturated alicyclic system introduces enhanced lipophilicity (logP increased by ≈1.5-2 units compared to unsubstituted benzimidazole) while maintaining conformational flexibility. The vinylogous enamine character of the cyclopentene ring creates an electron-rich region that may participate in secondary interactions with biological targets. Crucially, the sp²-hybridized C2-C3 bond introduces planarity constraints that influence the spatial orientation of the entire substituent relative to the benzimidazole plane [1] [9].
Conformational analysis reveals two predominant orientations: a pseudo-axial conformation where the cyclopentene ring projects away from the benzimidazole plane, and a pseudo-equatorial conformation enabling closer proximity between the alicyclic system and the heterocycle. This dynamical conformational equilibrium allows adaptation to diverse binding pockets in biological targets. Additionally, the allylic methylene group (-CH₂-) provides an electron density bridge facilitating resonance effects between the rings, potentially enhancing π-conjugation [9].
The cyclopentenylmethyl moiety significantly expands the pharmacological potential of benzimidazole derivatives through several mechanisms:
Table 3: Structural and Functional Significance of Benzimidazole Substituents
Substituent Position | Representative Group | Electronic Effect | Steric Influence | Biological Consequence |
---|---|---|---|---|
N1-H | Alkyl/Aryl | Modifies basicity (pKa shift) | Variable (depends on group) | Alters membrane permeability & metabolism |
C2 Position | Cyclopentenylmethyl | +M effect, weak resonance | Moderate (≈70 ų volume) | Enhanced antiparasitic/anticancer activity |
C5/C6 Positions | Halogen/Alkoxy | -I/+M effects | Minimal to moderate | Optimized antimicrobial potency & selectivity |
Benzo-Fusion Modifications | e.g., Pyrido-imidazole | Alters π-system delocalization | Significant planarity change | Improved DNA intercalation properties |
Systematic evaluation of benzimidazole derivatives reveals critical SAR principles governing the bioactivity of cyclopentenylmethyl-substituted analogs:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8